
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone
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Overview
Description
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is an organic compound with the molecular formula C11H9BrO3. It is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone typically involves the bromination of 1-(6-methoxybenzofuran-2-YL)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(6-methoxybenzofuran-2-YL)ethanol.
Oxidation: Formation of 2-bromo-1-(6-hydroxybenzofuran-2-YL)ethanone or 2-bromo-1-(6-carboxybenzofuran-2-YL)ethanone.
Scientific Research Applications
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the benzofuran moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(benzofuran-2-YL)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Bromo-1-(6-hydroxybenzofuran-2-YL)ethanone:
2-Bromo-1-(6-carboxybenzofuran-2-YL)ethanone: Contains a carboxyl group, which can significantly alter its solubility and reactivity.
Uniqueness
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
IUPAC Name |
2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRUABMCQRFWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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